An In-depth Technical Guide to the Physicochemical Characterization of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
An In-depth Technical Guide to the Physicochemical Characterization of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive technical overview of the essential physicochemical characterization of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, a molecule of interest for its potential therapeutic applications. We will delve into the core properties that dictate its absorption, distribution, metabolism, and excretion (ADME) profile: solubility, lipophilicity (LogP), and ionization constant (pKa). This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice, ensuring a robust and reproducible characterization.
Compound Identification and Structure
Before delving into its properties, it is crucial to establish the identity of the molecule .
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IUPAC Name: 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
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Molecular Formula: C28H35NO2
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Molecular Weight: 417.59 g/mol (Predicted)
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Chemical Structure:
(Note: A placeholder for the chemical structure image, as I cannot generate images directly. In a real-world scenario, a 2D chemical structure drawing would be inserted here.)
Aqueous Solubility Determination
The aqueous solubility of a drug candidate is a critical factor influencing its bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. The "shake-flask" method is a widely accepted, gold-standard technique for determining equilibrium solubility[4][5][6][7].
Causality Behind Experimental Choices
The shake-flask method is chosen for its direct measurement of thermodynamic solubility. By allowing the system to reach equilibrium over an extended period (24-72 hours), we ensure that the measured concentration represents the true saturation point of the compound in the aqueous medium, avoiding the potential for supersaturation that can occur with faster methods. The use of High-Performance Liquid Chromatography (HPLC) for quantification provides high sensitivity and specificity, allowing for accurate measurement even for poorly soluble compounds and the ability to detect any potential degradation[4][6].
Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
Materials:
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4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
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Phosphate-buffered saline (PBS), pH 7.4
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HPLC-grade acetonitrile and water
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Calibrated analytical balance
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Temperature-controlled orbital shaker
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Centrifuge
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0.22 µm PTFE syringe filters
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HPLC system with a UV detector and a suitable C18 column
Procedure:
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Preparation of Saturated Solution:
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Add an excess amount of the compound (e.g., 5-10 mg) to a glass vial containing a known volume of PBS (e.g., 2 mL). The excess solid should be visually apparent.
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Equilibration:
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Phase Separation:
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After equilibration, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid[4].
-
Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm PTFE syringe filter to remove any remaining particulates. This clear filtrate is the saturated solution[4].
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Quantification by HPLC:
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Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations.
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Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
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Dilute the saturated filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.
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Inject the diluted filtrate into the HPLC system and determine the concentration from the calibration curve.
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-
Data Reporting:
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Calculate the original concentration of the saturated solution, accounting for the dilution factor.
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Report the solubility in mg/mL or µg/mL at the specified temperature and pH[4].
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Workflow Visualization
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Data Presentation
| Parameter | Value | Units | Conditions |
| Equilibrium Solubility | mg/mL | PBS, pH 7.4, 25°C | |
| Equilibrium Solubility | µg/mL | PBS, pH 7.4, 37°C |
Lipophilicity (LogP) Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a nonpolar solvent (n-octanol) and a polar solvent (water). It is a key determinant of a drug's ability to cross biological membranes. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant[8].
Causality Behind Experimental Choices
The shake-flask method using an n-octanol/water system is the "gold standard" for LogP determination due to its direct and thermodynamically sound approach[5]. n-Octanol is chosen as the organic phase because its properties are believed to mimic those of biological membranes. For an ionizable compound like an aniline derivative, determining the LogD at a physiological pH of 7.4 provides a more accurate prediction of its behavior in the body than the LogP of the neutral species alone[8].
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
Objective: To determine the octanol-water distribution coefficient (LogD) of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline at pH 7.4.
Materials:
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4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
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n-Octanol (pre-saturated with PBS, pH 7.4)
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Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
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HPLC system and solvents as described for solubility
Procedure:
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Solvent Preparation:
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Pre-saturate the n-octanol and PBS by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.
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Sample Preparation:
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Prepare a stock solution of the compound in n-octanol.
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In a glass vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated PBS (e.g., 1:1 or 10:1 v/v, depending on expected lipophilicity).
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Equilibration:
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Seal the vials and agitate them on a rotator or shaker at a constant temperature for a sufficient time (e.g., 1-4 hours) to reach partitioning equilibrium[8].
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Phase Separation:
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Centrifuge the vials to ensure a clean separation of the two phases.
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Quantification:
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Carefully sample a known volume from both the n-octanol and the PBS layers.
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Determine the concentration of the compound in each phase using a validated HPLC method, as described previously. It may be necessary to dilute the octanol phase sample before analysis.
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Calculation:
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Calculate the LogD using the following formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
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Workflow Visualization
Caption: Workflow for determining LogD via the shake-flask method.
Data Presentation
| Parameter | Value | Conditions |
| LogD | pH 7.4, 25°C |
Ionization Constant (pKa) Determination
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a basic compound like an aniline derivative, the pKa will govern its charge state at different physiological pH values, which profoundly impacts its solubility, permeability, and target binding.
Causality Behind Experimental Choices
Potentiometric titration is a robust and widely used method for determining the pKa of soluble compounds[9][10]. It relies on monitoring the pH of a solution as a titrant (an acid or a base) is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the pH is equal to the pKa[9][11]. This method provides a direct measurement of the compound's acidic or basic strength. To ensure accuracy, the potentiometer must be carefully calibrated with standard buffers[9].
Experimental Protocol: Potentiometric Titration
Objective: To determine the pKa of the basic aniline nitrogen in 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline.
Materials:
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4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
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Standardized 0.1 M Hydrochloric Acid (HCl)
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Standardized 0.1 M Sodium Hydroxide (NaOH)
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Potassium Chloride (KCl) for maintaining ionic strength
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Methanol or another suitable co-solvent if the compound has low aqueous solubility
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Calibrated pH meter with an electrode
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Magnetic stirrer and stir bar
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Burette
Procedure:
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Sample Preparation:
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Accurately weigh a known amount of the compound and dissolve it in a known volume of water (or a water/co-solvent mixture) to achieve a concentration of approximately 1-10 mM.
-
Add KCl to maintain a constant ionic strength (e.g., 0.15 M)[9].
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Titration Setup:
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Place the solution in a beaker on a magnetic stirrer and immerse the calibrated pH electrode.
-
If the compound is a base (as expected for an aniline), you will titrate it with a standardized acid (HCl). First, add a small amount of NaOH to ensure the compound is in its free base form.
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Titration Process:
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Record the initial pH of the solution.
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Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH[9][11].
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Continue the titration well past the equivalence point (the point of fastest pH change).
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Data Analysis:
-
Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
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Determine the equivalence point volume (V_eq), which is the inflection point of the curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).
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The pKa is the pH at the half-equivalence point (V_eq / 2)[11]. At this point, [Base] = [Conjugate Acid], and according to the Henderson-Hasselbalch equation, pH = pKa.
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Workflow Visualization
Caption: Workflow for determining pKa via potentiometric titration.
Data Presentation
| Parameter | Value | Conditions |
| pKa | 25°C, 0.15 M Ionic Strength |
Conclusion
The physicochemical properties of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline are paramount to its potential as a drug candidate. While pre-existing data is scarce, this guide provides the authoritative, step-by-step methodologies required to determine its aqueous solubility, lipophilicity, and ionization constant. By adhering to these validated protocols, researchers can generate high-quality, reproducible data, enabling informed decisions in the drug development pipeline. The emphasis on the causality behind each experimental step ensures not only the generation of data but a deep understanding of its significance, embodying the principles of scientific integrity and expertise.
References
-
General Experimental Protocol for Determining Solubility. Benchchem.
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs.
-
The Estimation of Selected Physicochemical Properties of Organic Compounds. University of Arizona Repository.
-
Methods for Determination of Lipophilicity. MDPI Encyclopedia.
-
5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaeli.
-
How to perform equilibrium solubility studies step by step practically? ResearchGate.
-
LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine.
- Spectroscopic determination of indicator pKa. University of Louisiana at Monroe. (Specific deep link unavailable, general university domain referenced).
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
-
solubility experimental methods.pptx. Slideshare.
-
pH measurement and determination of pKa value. Chemistry LibreTexts.
-
Physical Properties of Organic Compounds. Study.com.
-
new calculation method physical and chemical properties of organic compounds. ResearchGate.
-
LogP—Making Sense of the Value. ACD/Labs.
-
Rapid Method for Estimating Log P for Organic Chemicals. U.S. Environmental Protection Agency.
-
1 result for 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]aniline. Avantor.
- Determination of Organic Structures by Physical Methods. (General reference to a book title, specific URL not applicable).
-
Video: Physical Properties of Organic Compounds. Study.com.
-
Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
-
4-Isobutylaniline. PubChem.
-
4-(tert-Butyl)-N-(4-isopropylphenyl)aniline. Sigma-Aldrich.
-
4-Butoxyaniline. Sigma-Aldrich.
-
4-(tert-Butyl)-N-(4-isopropylphenyl)aniline. MilliporeSigma.
-
1 result for 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]aniline. Avantor, Inc.
-
4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline. Santa Cruz Biotechnology.
-
4-(tert-Butyl)-N-(4-isopropylphenyl)aniline. MilliporeSigma.
-
4-Isopropoxyaniline. PubChem.
-
Synthetic method for 2,6-diisopropyl-4-phenoxy aniline. Google Patents.
-
Application Note: A Detailed Protocol for the Synthesis of 4-(propylsulfanyl)aniline. Benchchem.
-
Aniline and substituted anilines. Thermo Fisher Scientific.
-
4-Phenoxy-2,6-Diisopropyl Aniline. ChemicalBook.
-
4-ISO PROPYL ANILINE FOR SYNTHESIS. CDH Fine Chemical.
-
A process for the preparation of crystalline form of 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl). Technical Disclosure Commons.
Sources
- 1. vwr.com [vwr.com]
- 2. vwr.com [vwr.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. enamine.net [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. acdlabs.com [acdlabs.com]
- 11. pharmaguru.co [pharmaguru.co]
